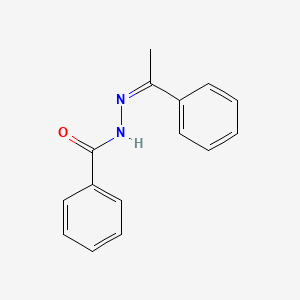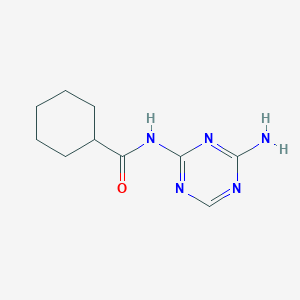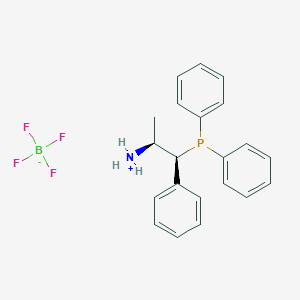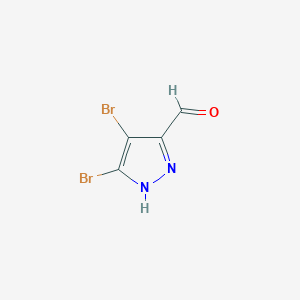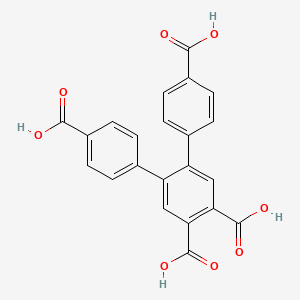
4,5-bis(4-carboxyphenyl)phthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(4-carboxyphenyl)phthalic acid is an organic compound with the molecular formula C22H14O8. It is a derivative of phthalic acid, characterized by the presence of two carboxyphenyl groups attached to the phthalic acid core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(4-carboxyphenyl)phthalic acid typically involves the reaction of phthalic anhydride with 4-carboxyphenylboronic acid under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(4-carboxyphenyl)phthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
4,5-Bis(4-carboxyphenyl)phthalic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Mécanisme D'action
The mechanism of action of 4,5-bis(4-carboxyphenyl)phthalic acid involves its ability to coordinate with metal ions through its carboxylate groups. This coordination can lead to the formation of stable complexes with specific geometric and electronic properties. These complexes can interact with biological molecules, such as proteins and enzymes, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Biphenyldicarboxylic acid: Similar in structure but lacks the phthalic acid core.
1,2-Bis(4-carboxyphenyl)ethane: Contains an ethane linker instead of the phthalic acid core.
2,4’,5-Biphenyltricarboxylic acid: Contains an additional carboxyl group compared to 4,5-bis(4-carboxyphenyl)phthalic acid.
Uniqueness
This compound is unique due to its specific structural arrangement, which allows for the formation of diverse coordination complexes with distinct properties. Its ability to act as a versatile ligand in various chemical and biological systems sets it apart from similar compounds .
Propriétés
Formule moléculaire |
C22H14O8 |
|---|---|
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
4,5-bis(4-carboxyphenyl)phthalic acid |
InChI |
InChI=1S/C22H14O8/c23-19(24)13-5-1-11(2-6-13)15-9-17(21(27)28)18(22(29)30)10-16(15)12-3-7-14(8-4-12)20(25)26/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
Clé InChI |
SXANZCFRYGHLMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(C=C2C3=CC=C(C=C3)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13133399.png)
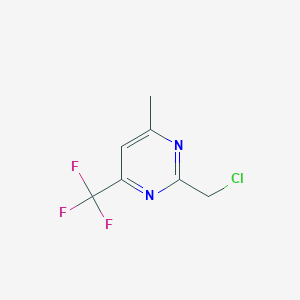

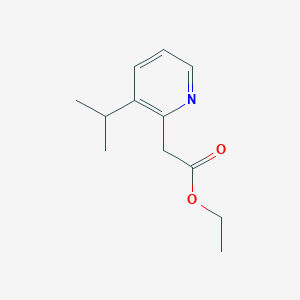
![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)
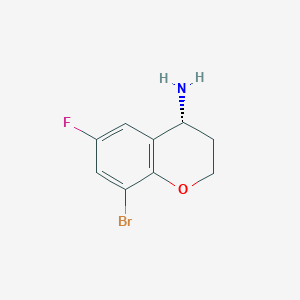

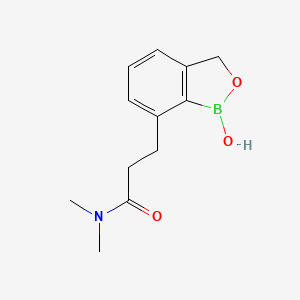
![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)

